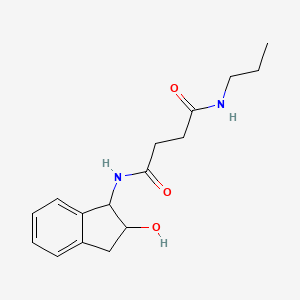
N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide, also known as HIBA, is a chemical compound that has been the subject of scientific research in recent years. It is a derivative of the amino acid, γ-aminobutyric acid (GABA), and has been shown to have potential in the treatment of various neurological disorders. In
Mechanism of Action
The exact mechanism of action of N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide is not fully understood. However, it is believed to act as a GABA agonist, which means that it enhances the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By enhancing GABA activity, N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide may help to reduce neuronal excitability, which is thought to be involved in various neurological disorders.
Biochemical and Physiological Effects:
N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide has been shown to have various biochemical and physiological effects in animal models. It has been reported to increase GABA levels in the brain and to enhance the activity of GABA receptors. In addition, N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide has been shown to reduce oxidative stress and inflammation in the brain, which are thought to be involved in various neurological disorders. N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide has also been reported to improve cognitive function and to have a neuroprotective effect in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide in lab experiments is its relatively low toxicity. It has been shown to have a high safety profile in animal models, which makes it a promising candidate for further research. However, one limitation of using N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide in lab experiments is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for research on N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide. One area of research is the development of more efficient synthesis methods for N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide, which could help to improve its availability for research and potential clinical use. Another area of research is the investigation of N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide's potential as a treatment for various neurological disorders, such as epilepsy, Parkinson's disease, and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action of N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis method for N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide involves the reaction of 2,3-dihydro-1H-inden-1-one with propylamine and butanediamine in the presence of sodium borohydride. The resulting product is then treated with hydroxylamine to yield N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide. This method has been reported in the literature and has been used by various researchers to synthesize N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide.
Scientific Research Applications
N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide has been studied for its potential therapeutic effects in various neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to have anticonvulsant, neuroprotective, and cognitive-enhancing properties in animal models. In addition, N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide has been investigated for its potential as a radioprotective agent and as a treatment for liver fibrosis.
properties
IUPAC Name |
N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-9-17-14(20)7-8-15(21)18-16-12-6-4-3-5-11(12)10-13(16)19/h3-6,13,16,19H,2,7-10H2,1H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKKRQQZNFXTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC(=O)NC1C(CC2=CC=CC=C12)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)-N-propylbutanediamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-benzo[1,4]dioxine-6-carboxylic acid (4-benzoylamino-phenyl)-amide](/img/structure/B6640584.png)
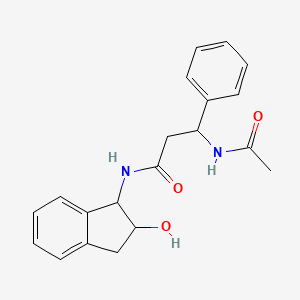
![N-[2-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B6640595.png)
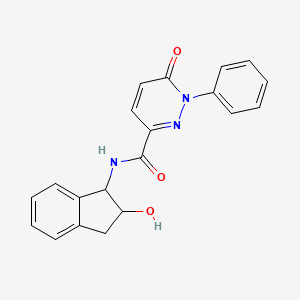
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)propanamide](/img/structure/B6640608.png)

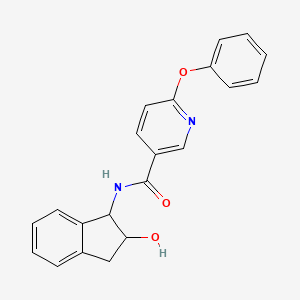


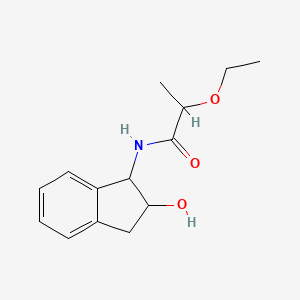
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B6640643.png)
![6-cyclopropyl-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B6640644.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-1-(2-propan-2-ylphenyl)-1,2,4-triazole-3-carboxamide](/img/structure/B6640654.png)
![2,4-difluoro-6-hydroxy-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640660.png)